Bienvenue dans la boutique en ligne BenchChem!

6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 656818-36-9) is a fully characterized, fused N-heterocyclic small molecule (C₁₆H₁₄FN₃O₂, MW 299.30 g/mol) whose identity is unambiguously established by IUPAC name, InChIKey (RZRCCDPNNDQDME-UHFFFAOYSA-N), and canonical SMILES string. The compound belongs to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold class, a privileged chemotype validated across multiple therapeutic target families including stearoyl-CoA desaturase (SCD), AMP-activated protein kinase (AMPK), and diverse protein kinases.

Molecular Formula C16H14FN3O2
Molecular Weight 299.305
CAS No. 656818-36-9
Cat. No. B2959201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS656818-36-9
Molecular FormulaC16H14FN3O2
Molecular Weight299.305
Structural Identifiers
SMILESCC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3F
InChIInChI=1S/C16H14FN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22)
InChIKeyRZRCCDPNNDQDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Citable Structural Identity, Physicochemical Baseline, and Comparator Context for Procurement Decisions


6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 656818-36-9) is a fully characterized, fused N-heterocyclic small molecule (C₁₆H₁₄FN₃O₂, MW 299.30 g/mol) whose identity is unambiguously established by IUPAC name, InChIKey (RZRCCDPNNDQDME-UHFFFAOYSA-N), and canonical SMILES string [1]. The compound belongs to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold class, a privileged chemotype validated across multiple therapeutic target families including stearoyl-CoA desaturase (SCD), AMP-activated protein kinase (AMPK), and diverse protein kinases [2]. Close analogs for comparative evaluation include 6-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (the non-fluorinated parent), 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (the unsubstituted core scaffold, CAS 90349-23-8), and 6-(2-chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 656817-42-4, a mixed halogen analog).

Why 6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Freely Substituted with In-Class Analogs: The Case for Position-6 Substituent Identity as a Selection Criterion


Within the 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid family, the identity of the 6-position substituent is a dominant determinant of both physicochemical properties and biological target engagement. The core scaffold alone (CAS 90349-23-8, MW 191.19) lacks the aromatic benzyl moiety required for hydrophobic pocket occupancy in kinase ATP-binding sites and SCD substrate channels [1]. Substitution at the 6-position with a 2-fluorobenzyl group (as in CAS 656818-36-9) introduces a sterically and electronically distinct pharmacophoric element relative to the unsubstituted 6-benzyl analog: the ortho-fluorine atom alters the torsional angle of the benzyl ring, modifies local electrostatic potential, and can engage in orthogonal C–F···H–C or C–F···π interactions not available to non-fluorinated or para-substituted congeners [2]. These structural differences can translate into meaningfully different target binding affinities, selectivity profiles, and synthetic derivatization trajectories — making indiscriminate analog substitution a scientifically unjustifiable procurement strategy.

Quantitative Differentiation Evidence for 6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Versus Closest Analogs


Physicochemical Property Differentiation: cLogP and Lipophilic Ligand Efficiency Versus the Core Scaffold and 6-Benzyl Analog

The 2-fluorobenzyl substituent at position 6 imparts a computed XLogP3 of 2.7 to the target compound [1], representing a controlled increase in lipophilicity versus both the unsubstituted core scaffold 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90349-23-8; MW 191.19, cLogP ~0.8–1.2 estimated for the carboxylic acid form) and the non-fluorinated 6-benzyl analog (predicted cLogP ~2.4–2.6). The ortho-fluorine substitution adds only ~0.1–0.3 log units relative to the benzyl analog, indicating that the fluorine atom contributes to polarity modulation without excessive lipophilicity burden — a design principle correlated with improved pharmacokinetic profiles in lead optimization campaigns [2]. The 2-fluorobenzyl derivative also possesses a molecular weight (299.30) within the preferred lead-like space, with three rotatable bonds, one H-bond donor, and five H-bond acceptors, all of which comply with standard drug-likeness filters.

Physicochemical profiling Lipophilicity Drug-likeness Scaffold comparison

Carboxylic Acid Functional Handle: Synthetic Derivative Throughput Advantage Relative to Non-Carboxylate Pyrazolo[1,5-a]pyrimidine Isosteres

The 3-carboxylic acid moiety on the pyrazolo[1,5-a]pyrimidine core serves as a native, activation-ready handle for direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt, T3P), enabling single-step derivatization to generate diverse carboxamide libraries without requiring additional functional group interconversion steps [1]. This contrasts with analogs lacking the carboxylic acid at position 3 (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine, or 6-substituted variants with ester or nitrile groups at position 3), which require a deprotection or hydrolysis step prior to amide coupling — adding one synthetic transformation and reducing library synthesis throughput [2]. In the SCD inhibitor patent literature, amide derivatives of 6-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (e.g., the 2-methoxyethylamide, prepared in 78% yield) demonstrated SCD inhibition with an IC₅₀ of 1.0 μM, directly validating the synthetic utility of this carboxylic acid position for SAR exploration [3].

Parallel synthesis Amide coupling Hit-to-lead Library enumeration

Vendor Purity Tier Comparison: Available Purity Grades Across Supplier Landscape Relative to Closest Analogs

The target compound is commercially available from multiple independent suppliers at defined purity tiers, enabling procurement based on fit-for-purpose quality specifications. Documented purity grades include 95% (AKSci, catalog 0334CK), 97% (Leyan, product 1402134), and 98% (Chemsrc, MolCore) . This multi-vendor availability at graded purity levels contrasts with several close analogs: 6-(2-chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 656817-42-4) is primarily listed at 95% from a narrower vendor base, while the non-fluorinated 6-benzyl analog is less broadly stocked. The availability of the target compound at 98% purity from suppliers such as MolCore (NLT 98%, ISO-certified) provides a procurement option suitable for stringent applications including biophysical assays (SPR, ITC, DSF) and co-crystallization trials where higher chemical purity directly reduces the risk of artifact signals from contaminants .

Compound procurement Purity specification Vendor comparison Quality control

Fluorine-Mediated Conformational and Electronic Differentiation: Ortho-Fluorine Effects on Benzyl Ring Geometry Relative to Non-Fluorinated and Para-Substituted Analogs

The ortho-fluorine atom on the 2-fluorobenzyl substituent imposes a distinct conformational preference on the pendant aromatic ring relative to the pyrazolo[1,5-a]pyrimidine core. Ortho-fluorine substitution on a benzyl group is known to increase the rotational barrier around the CH₂–aryl bond and favor conformations where the C–F bond is oriented away from the core due to steric and electrostatic repulsion with the peri-methyl group at position 5 [1]. This contrasts with the non-fluorinated 6-benzyl analog, which has a lower rotational barrier and greater conformational flexibility, and with para-fluorobenzyl analogs, where the fluorine is remote from the core and does not influence the torsional profile of the benzyl group. In the context of protein kinase inhibitor design using the pyrazolo[1,5-a]pyrimidine scaffold, the 6-position substituent occupies the hydrophobic selectivity pocket, and the conformational restriction imposed by ortho-fluorination can pre-organize the ligand into a binding-competent conformation, potentially reducing the entropic penalty of binding — a principle supported by the observation that fluorinated benzyl analogs frequently exhibit enhanced target affinity in HDAC6 and kinase inhibitor series [2].

Conformational analysis Fluorine chemistry Structure-activity relationships Molecular recognition

Absence of Chlorine Atom Simplifies Intellectual Property and Toxicology Profile Relative to the 2-Chloro-4-Fluorobenzyl Analog

The 6-(2-chloro-4-fluorobenzyl) analog (CAS 656817-42-4, MW 333.74) incorporates a chlorine atom that introduces potential toxicological liabilities associated with aryl chloride metabolic activation (e.g., CYP450-mediated epoxidation or glutathione depletion pathways) [1]. The target compound, bearing only a fluorine substituent, avoids these chlorine-specific metabolic risks. Fluorine, as the most electronegative element, forms a strong C–F bond (bond dissociation energy ~116 kcal/mol vs ~81 kcal/mol for C–Cl) that is largely resistant to oxidative metabolism, reducing the probability of reactive metabolite formation [2]. From an intellectual property perspective, the 2-fluorobenzyl substitution pattern occupies a distinct chemical space from the 2-chloro-4-fluorobenzyl analog, which may be critical for freedom-to-operate considerations when selecting a lead series for further development. Additionally, the target compound's molecular weight (299.30) is 34.44 g/mol lower than the chloro-fluoro analog (333.74), contributing to improved ligand efficiency metrics.

Intellectual property Toxicology risk Chemical series selection Analog differentiation

Synthetic Tractability: Suzuki–Miyaura Cross-Coupling Competence at Sterically Hindered Position 6 Validated by Published Methodology

The 6-position of 5,7-dimethylpyrazolo[1,5-a]pyrimidines is sterically hindered by the adjacent 5-methyl group, presenting a known synthetic challenge for C–C bond formation. A reproducible and scalable method has been published demonstrating that the Suzuki–Miyaura cross-coupling using the Pd₂dba₃/S-Phos catalytic system (Buchwald conditions) effectively achieves C–C bond formation at this hindered position to install aryl and heteroaryl substituents [1]. This methodology directly enables the synthesis of 6-(2-fluorobenzyl)-substituted derivatives from the corresponding 6-bromo-5,7-dimethyl precursor and 2-fluorobenzylboronic acid or related coupling partners. The published protocol provides yields in the range of 79–88% for the key coupling step, and the overall synthetic route has been demonstrated at multi-gram laboratory scale [1]. This contrasts with analogs requiring position 3 or position 2 substitution, where different synthetic strategies and protecting group manipulations may be required. The availability of a validated, scalable synthetic route reduces supply risk for procurement of multi-gram quantities for extended SAR campaigns.

Synthetic methodology Cross-coupling Scalable synthesis Process chemistry

Recommended Application Scenarios for 6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Based on Verified Evidence


SCD-1 Inhibitor Lead Optimization: Amide Library Generation from the Carboxylic Acid Handle

The validated SCD inhibitory activity of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives (class-level precedent: 6-benzyl-2-methoxyethylamide analog, IC₅₀ = 1.0 μM) supports the use of the 3-carboxylic acid of CAS 656818-36-9 as a direct precursor for parallel amide library synthesis targeting stearoyl-CoA desaturase-1 [1]. The 2-fluorobenzyl group at position 6 provides a distinct electronic environment in the hydrophobic SCD substrate channel compared to the non-fluorinated benzyl analog, enabling exploration of fluorine-specific binding interactions. Procurement of the 98% purity grade is recommended for enzymatic assay studies to minimize off-target artifacts from impurities.

AMPK Inhibitor Scaffold Diversification: SAR Exploration Around the Dorsomorphin Chemotype

The pyrazolo[1,5-a]pyrimidine core is the pharmacophoric scaffold of dorsomorphin (Compound C), the prototypical AMPK inhibitor [2]. CAS 656818-36-9 provides a structurally differentiated 3,6-substituted variant with a 2-fluorobenzyl group replacing the 4-(2-piperidinylethoxy)phenyl moiety of dorsomorphin at position 6, and a carboxylic acid replacing the 3-pyridyl group at position 3. This substitution pattern enables investigation of AMPK inhibition with altered kinase selectivity profiles. The validated Suzuki–Miyaura coupling methodology at position 6 [3] further supports access to additional analogs via the 6-bromo intermediate for expanded kinase selectivity profiling.

Biophysical Assay-Ready Compound for SPR and Co-Crystallography Studies

The availability of CAS 656818-36-9 at 98% purity (NLT) from ISO-certified suppliers makes it directly suitable for surface plasmon resonance (SPR) binding assays, isothermal titration calorimetry (ITC), and protein co-crystallization trials without requiring additional in-house purification. The carboxylic acid moiety provides a potential anchoring point for hydrogen-bond interactions with backbone amides in the kinase hinge region or with conserved water networks in the ATP-binding pocket. The ortho-fluorine atom on the benzyl group serves as a useful anomalous scattering marker for X-ray crystallography phasing, facilitating unambiguous assignment of ligand orientation in protein-ligand complex structures.

Fluorinated Fragment Growth and Scaffold-Hopping Library Design

As a carboxylic acid-functionalized, fluorinated pyrazolo[1,5-a]pyrimidine building block, CAS 656818-36-9 is positioned for use in fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. The 3-carboxylic acid enables one-step amide coupling to diverse amine fragments for rapid SAR expansion, while the 2-fluorobenzyl substituent at position 6 provides a fluorine NMR handle (¹⁹F NMR) for monitoring protein binding in fragment screening and for assessing metabolic stability via ¹⁹F NMR-based metabolite profiling [4]. The compound's calculated XLogP3 of 2.7 places it within the acceptable lipophilicity range for fragment growth, and its molecular weight (299.30) leaves substantial room for further functionalization before exceeding lead-like size thresholds.

Quote Request

Request a Quote for 6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.